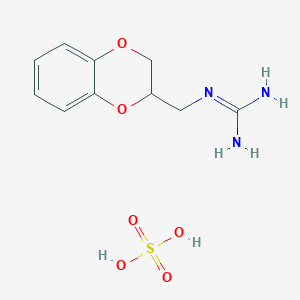

关诺新硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

关氧硫酸盐:

科学研究应用

化学:

生物学:

医学:

工业:

作用机制

关氧硫酸盐通过与α-2肾上腺素能受体相互作用发挥作用。通过与这些受体结合,它抑制去甲肾上腺素的释放,去甲肾上腺素是一种促进血管收缩和升高血压的神经递质。 这种抑制导致血管舒张和血压降低 .

生化分析

Biochemical Properties

Guanoxan sulfate plays a significant role in biochemical reactions by interacting with adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of various physiological processes, including cardiovascular function . Guanoxan sulfate acts as an agonist to these receptors, leading to the activation of downstream signaling pathways that result in vasodilation and reduced blood pressure . The compound interacts with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters .

Cellular Effects

Guanoxan sulfate influences various types of cells, particularly those in the cardiovascular system. It affects cell signaling pathways by activating adrenergic receptors, leading to changes in gene expression and cellular metabolism . This activation results in the relaxation of smooth muscle cells in blood vessels, thereby reducing vascular resistance and lowering blood pressure . Additionally, guanoxan sulfate has been shown to affect the function of endothelial cells, which play a crucial role in maintaining vascular homeostasis .

Molecular Mechanism

The molecular mechanism of guanoxan sulfate involves its binding to adrenergic receptors on the cell surface . This binding triggers a conformational change in the receptor, leading to the activation of G proteins and subsequent intracellular signaling cascades . These cascades result in the activation of enzymes such as adenylate cyclase, which increases the production of cyclic AMP (cAMP) . Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates target proteins and induces physiological responses such as vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of guanoxan sulfate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that guanoxan sulfate maintains its antihypertensive effects over extended periods, although its efficacy may decrease slightly due to gradual degradation . In vitro studies have demonstrated that the compound remains active in cell cultures for several days, with minimal loss of potency .

Dosage Effects in Animal Models

The effects of guanoxan sulfate vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure without causing significant adverse effects . At higher doses, guanoxan sulfate can induce toxic effects such as hypotension, bradycardia, and respiratory depression . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of adrenergic receptors .

Metabolic Pathways

Guanoxan sulfate is involved in several metabolic pathways, primarily those related to the metabolism of neurotransmitters . It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are responsible for the breakdown of catecholamines . These interactions can affect metabolic flux and alter the levels of metabolites such as dopamine, norepinephrine, and epinephrine .

Transport and Distribution

Within cells and tissues, guanoxan sulfate is transported and distributed through various mechanisms. It is likely taken up by cells via specific transporters or passive diffusion . Once inside the cell, guanoxan sulfate can bind to intracellular proteins and accumulate in specific compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular size .

Subcellular Localization

Guanoxan sulfate’s subcellular localization is primarily within the cytoplasm and on the cell membrane, where it interacts with adrenergic receptors . The compound may also localize to other organelles, such as the endoplasmic reticulum, where it can influence protein synthesis and post-translational modifications . Targeting signals and post-translational modifications may direct guanoxan sulfate to specific cellular compartments, enhancing its efficacy and specificity .

准备方法

合成路线和反应条件:

氯化反应: 合成从使用亚硫酰氯在溶剂存在下对 2-羟甲基-1,4-苯并二氧六环进行氯化开始。

缩合反应: 然后将 2-氯甲基-1,4-苯并二氧六环在碱和另一种溶剂存在下与胍缩合形成关氧.

成盐: 最后,将关氧用硫酸盐化以生产关氧硫酸盐.

工业生产方法: 关氧硫酸盐的工业生产遵循相同的合成路线,但规模更大。 该过程涉及对反应条件的仔细控制,以确保最终产品的高产率和纯度 .

化学反应分析

反应类型:

氧化: 关氧硫酸盐可以发生氧化反应,尤其是在强氧化剂存在下。

还原: 它也可以在特定条件下还原,尽管这种情况不太常见。

常用试剂和条件:

氧化: 强氧化剂,如高锰酸钾或过氧化氢。

还原: 还原剂,如氢化锂铝。

取代: 亲核试剂,如胺类或硫醇类.

主要产物:

氧化: 关氧硫酸盐的氧化衍生物。

还原: 该化合物的还原形式。

取代: 取代的关氧衍生物.

相似化合物的比较

类似化合物:

胍乙啶: 另一种降压药,其作用机制类似,但副作用谱不同。

独特性: 关氧硫酸盐在其与 α-2肾上腺素能受体的特定相互作用以及与其他类似化合物相比其潜在的副作用更少方面具有独特性。 它的肝毒性导致它从市场上撤回 .

属性

CAS 编号 |

5714-04-5 |

|---|---|

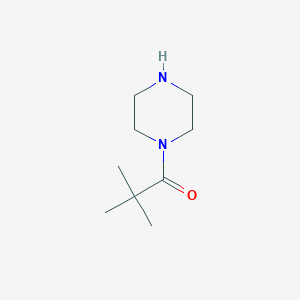

分子式 |

C10H15N3O6S |

分子量 |

305.31 g/mol |

IUPAC 名称 |

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine;sulfuric acid |

InChI |

InChI=1S/C10H13N3O2.H2O4S/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7;1-5(2,3)4/h1-4,7H,5-6H2,(H4,11,12,13);(H2,1,2,3,4) |

InChI 键 |

OXWYHTHXCLDQCN-UHFFFAOYSA-N |

SMILES |

C1C(OC2=CC=CC=C2O1)CN=C(N)N.C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |

手性 SMILES |

C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.[O-]S(=O)(=O)[O-] |

规范 SMILES |

C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |

相关CAS编号 |

5714-04-5 |

同义词 |

(1,4-Benzodioxan-2-ylmethyl)guanidine; 2-(Guanidinomethyl)-1,4-benzodioxan Hemisulfate; Guanoxane; N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine Hemisulfate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)

![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)